

Synthesis and purification of Disperse Orange 44

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Compound of Interest

Compound Name: Disperse Orange 44

Cat. No.: B1580883

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An In-depth Technical Guide to the Synthesis and Purification of C.I. **Disperse Orange 44**

Introduction

Disperse Orange 44, identified by the Colour Index (C.I.) number 11123, is a monoazo disperse dye characterized by its reddish-orange hue.^[1] As a disperse dye, it is sparingly soluble in water and is primarily used for dyeing hydrophobic synthetic fibers, most notably polyester and its blends, as well as acetate fibers.^{[1][2]} The synthesis of **Disperse Orange 44** is a classic example of diazo coupling, a fundamental reaction in the production of azo dyes. This guide provides a detailed overview of its synthesis, experimental protocols, purification methods, and key quantitative data for researchers and professionals in dye chemistry and material science.

Physicochemical Properties and Identification

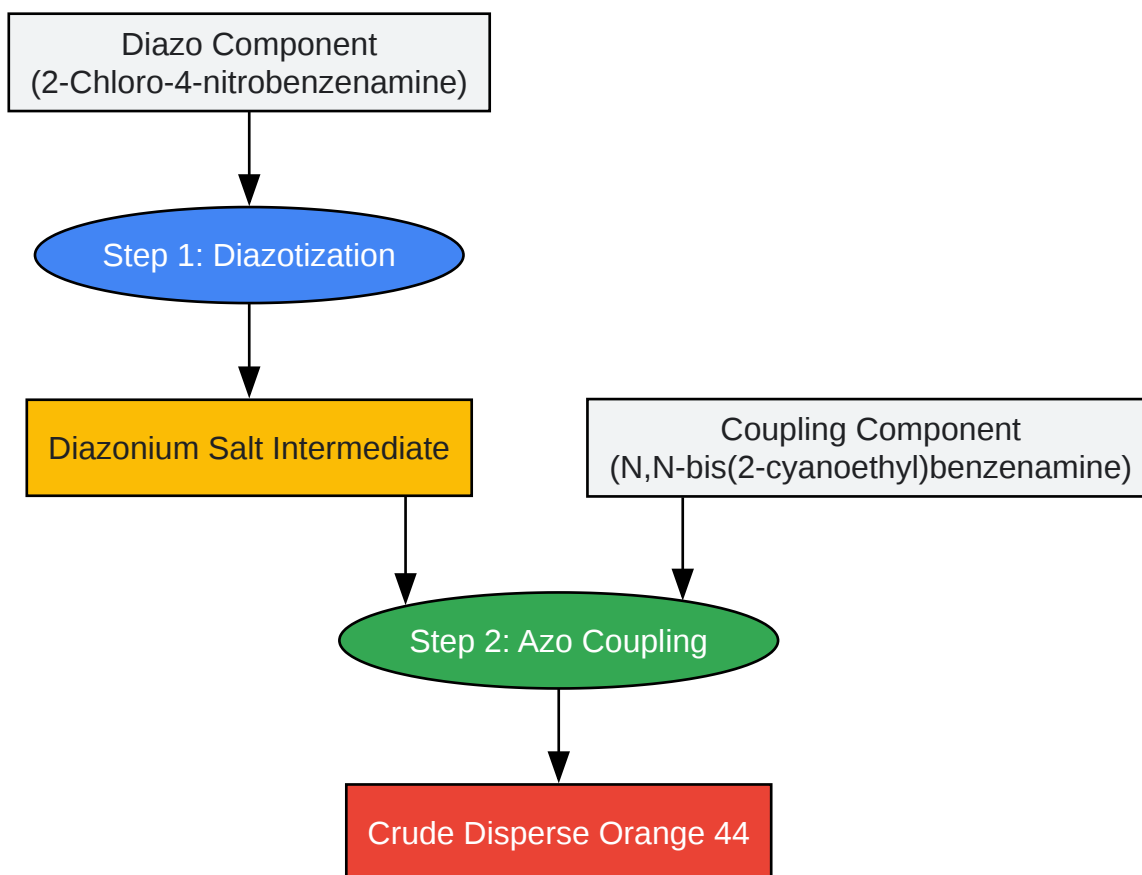
The key identifying characteristics and physical properties of **Disperse Orange 44** are summarized below.

Property	Value	Reference
C.I. Name	Disperse Orange 44	[1]
C.I. Number	11123	[1]
CAS Registry No.	4058-30-4 (Primary), 12223-26-6	[1][3][4][5]
Molecular Formula	C ₁₈ H ₁₅ ClN ₆ O ₂	[1][3][5]
Molecular Weight	382.80 g/mol	[1][3][4][5]
Appearance	Orange to reddish-orange powder/grain	[1][3][5]
Structure Class	Single Azo	[1]

Synthesis Pathway Overview

The manufacturing process for **Disperse Orange 44** is a two-stage synthesis. The first stage is the diazotization of a primary aromatic amine, followed by the second stage, which is the azo coupling of the resulting diazonium salt with a coupling component.[1][3]

- **Diazotization:** 2-Chloro-4-nitrobenzenamine serves as the diazo component. It is converted into a reactive diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid.[1][6]
- **Azo Coupling:** The diazonium salt is then coupled with N,N-bis(2-cyanoethyl)benzenamine, which acts as the coupling component, to form the final **Disperse Orange 44** dye molecule. [1][3][7]



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Caption: Overall synthesis pathway for **Disperse Orange 44**.

Experimental Protocols

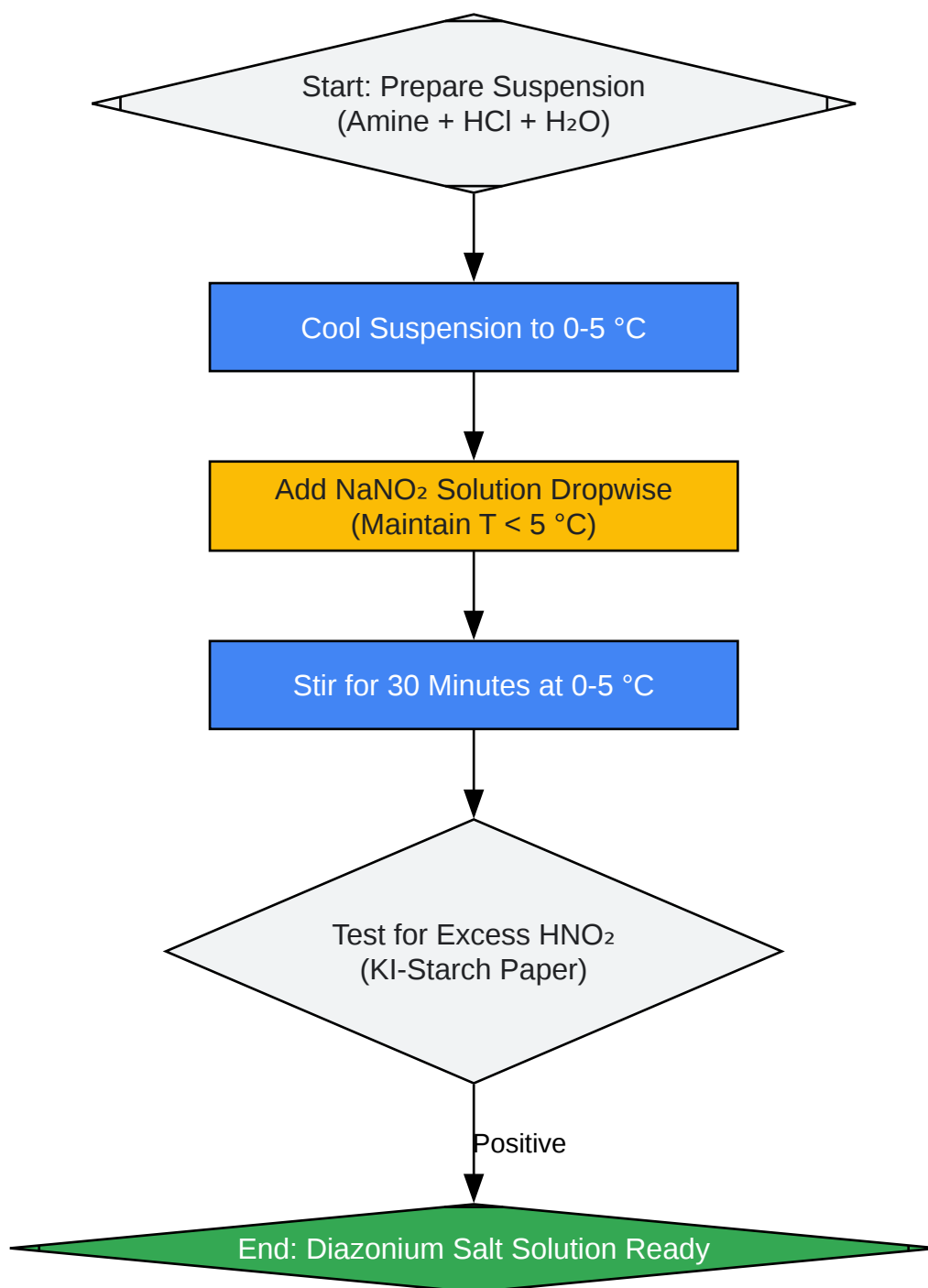
The following sections provide detailed, representative methodologies for the key experiments in the synthesis of **Disperse Orange 44**.

Step 1: Diazotization of 2-Chloro-4-nitrobenzenamine

This protocol describes the formation of the diazonium salt from the primary amine. The reaction must be maintained at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt.

Methodology:

- Prepare a suspension of 2-chloro-4-nitrobenzenamine in a mixture of concentrated hydrochloric acid and water within a reaction vessel equipped with a stirrer and external cooling (ice bath).
- Cool the suspension to a temperature between 0 and 5 °C with continuous stirring.
- Prepare an aqueous solution of sodium nitrite.
- Add the sodium nitrite solution dropwise to the cold amine suspension over a period of 30-60 minutes. The temperature must be strictly maintained below 5 °C.
- After the addition is complete, continue stirring the mixture for an additional 30 minutes to ensure the completion of the diazotization reaction.
- The presence of a slight excess of nitrous acid can be confirmed using potassium iodide-starch paper (which will turn blue-black).
- The resulting solution, containing the 2-chloro-4-nitrophenyl diazonium chloride, is kept cold and used immediately in the subsequent coupling step.



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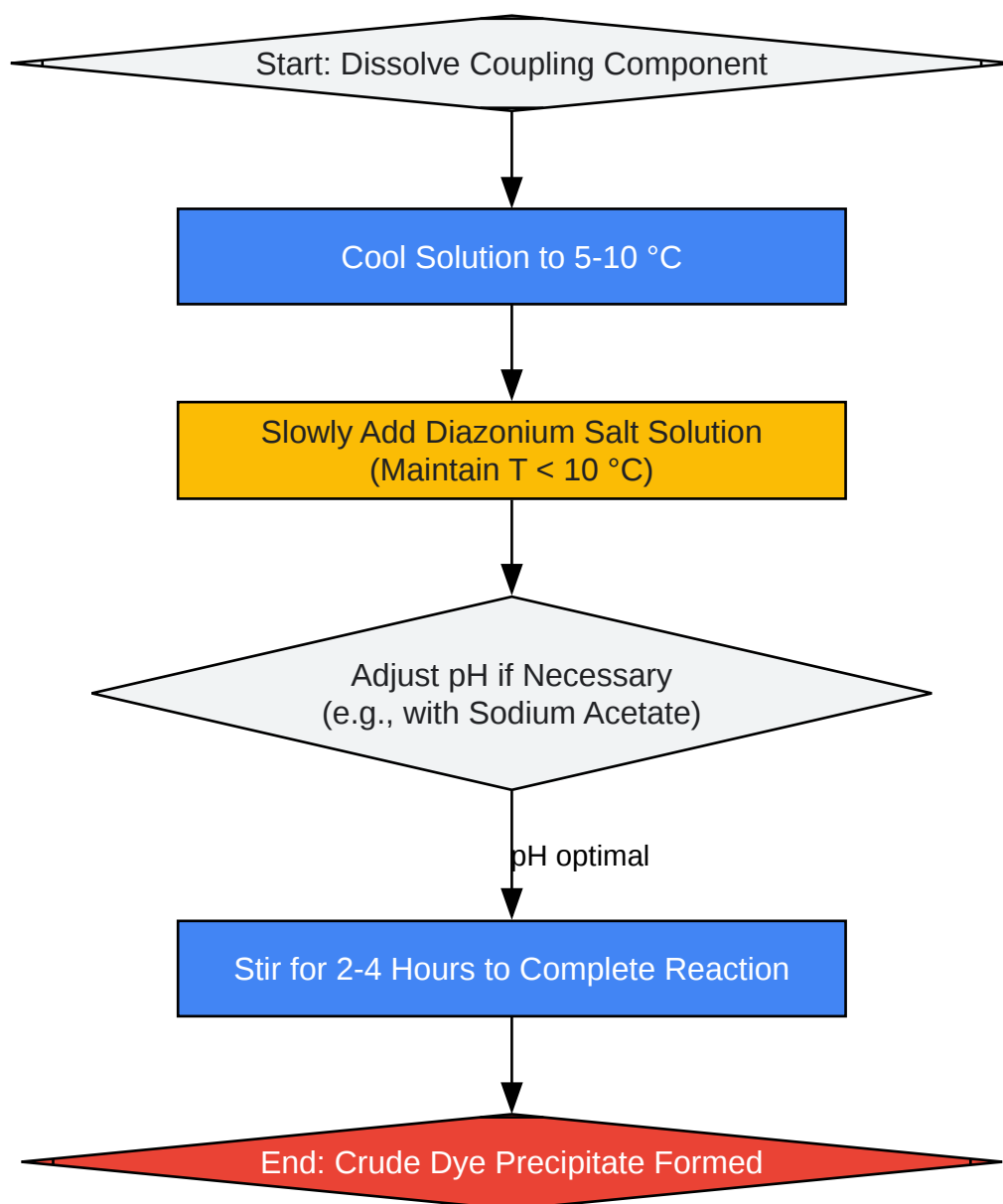
Caption: Experimental workflow for the diazotization step.

Step 2: Azo Coupling

This protocol describes the reaction between the prepared diazonium salt and the coupling component to form the azo dye.

Methodology:

- In a separate vessel, dissolve the coupling component, N,N-bis(2-cyanoethyl)benzenamine, in a suitable solvent such as glacial acetic acid or an aqueous acidic medium.
- Cool this solution to between 5 and 10 °C.
- Slowly add the cold diazonium salt solution (prepared in Step 1) to the solution of the coupling component with vigorous stirring.
- Maintain the temperature of the reaction mixture below 10 °C throughout the addition.
- The coupling reaction is often accompanied by a distinct color change as the azo dye precipitates from the solution.
- If necessary, adjust the pH of the mixture by adding a buffer, such as sodium acetate, to facilitate the coupling reaction, which typically proceeds optimally under weakly acidic conditions.
- After the addition is complete, allow the reaction to stir for several hours to ensure maximum yield.
- The resulting precipitate is the crude **Disperse Orange 44**.



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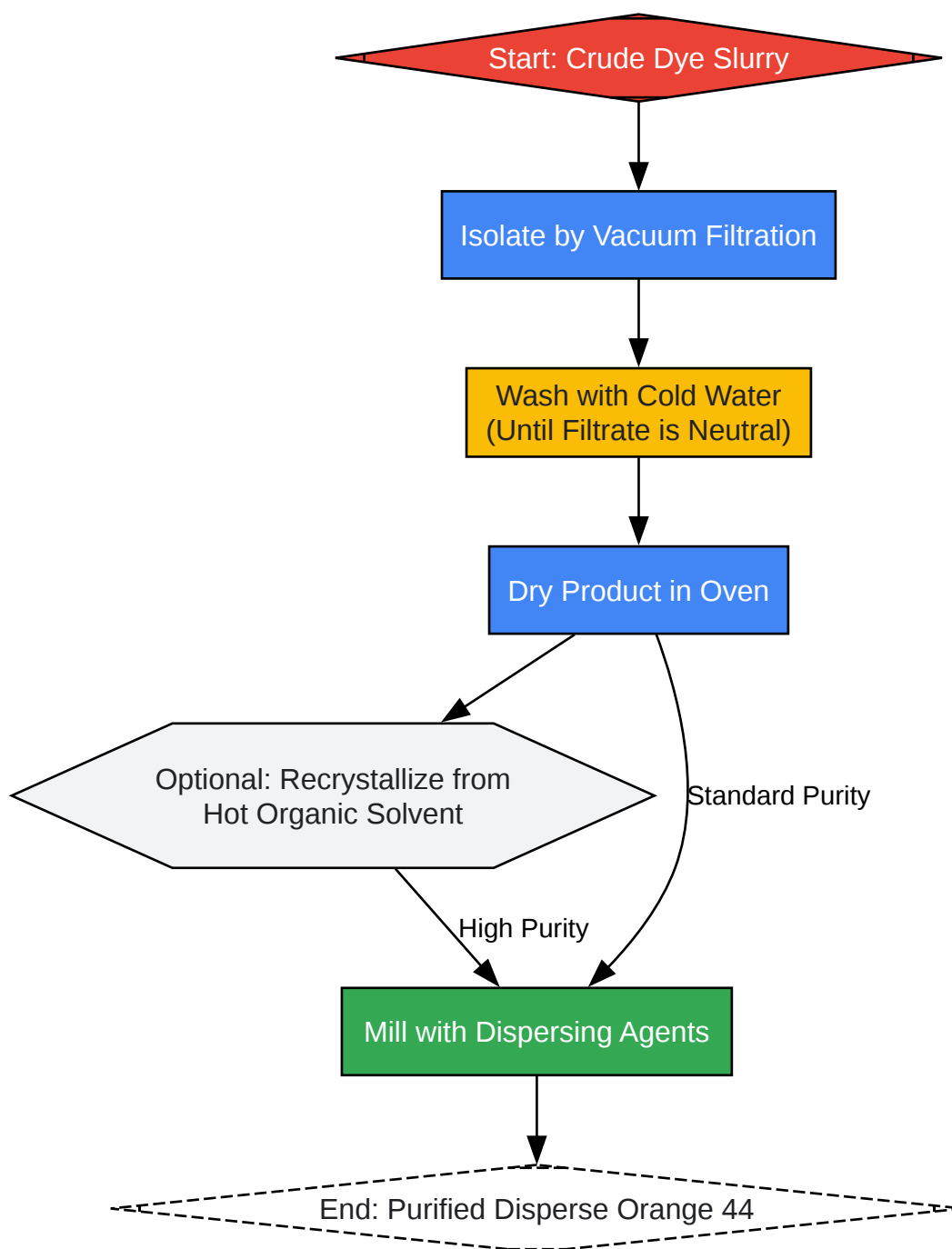
Caption: Experimental workflow for the azo coupling reaction.

Purification of Crude Disperse Orange 44

The crude product from the synthesis contains impurities, including unreacted starting materials and inorganic salts. A multi-step purification process is required to achieve the desired quality for dyeing applications.

Methodology:

- Isolation: The precipitated crude dye is isolated from the reaction mixture by vacuum filtration.
- Washing: The filter cake is washed thoroughly with cold water to remove residual acids, inorganic salts (e.g., NaCl), and other water-soluble impurities. Washing is continued until the filtrate is colorless and neutral.
- Drying: The washed filter cake is dried in an oven at a controlled temperature (e.g., 60-80 °C) to remove water.
- Recrystallization (Optional): For achieving high purity, the dried crude dye can be recrystallized from a suitable organic solvent. Common solvents for disperse dyes include toluene, chlorobenzene, or dimethylformamide (DMF). The ideal solvent should dissolve the dye well at high temperatures but poorly at low temperatures. The crude dye is dissolved in a minimum amount of the hot solvent, filtered while hot to remove insoluble impurities, and then allowed to cool slowly to form purified crystals.
- Final Processing: For commercial use, the purified dye is typically milled to a fine particle size in the presence of dispersing agents to create a stable aqueous dispersion suitable for dyeing processes.



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Caption: General workflow for the purification of **Disperse Orange 44**.

Quantitative Data: Fastness Properties

The performance of a dye is determined by its fastness properties on a given substrate. The following table summarizes typical fastness data for **Disperse Orange 44** on polyester fabric.

Fastness Test	Test Method	Rating (Scale)	Reference
Light (Xenon Arc)	ISO 105-B02	6-7 (1-8)	[8]
Washing	ISO 105-C03	4-5 (1-5)	[8]
Sublimation (180°C, 30s)	ISO 105-P01	4-5 (1-5)	[8]
Rubbing (Dry)	ISO 105-X12	4-5 (1-5)	[8]
Rubbing (Wet)	ISO 105-X12	4-5 (1-5)	[8]

Note: Fastness scales are typically 1-5 (poor to excellent) or 1-8 for light fastness (poor to outstanding).

Conclusion

The synthesis of **Disperse Orange 44** is a well-established process rooted in the principles of diazotization and azo coupling. Success in the laboratory and in industrial production hinges on careful control of reaction parameters, particularly temperature during the diazotization step. Subsequent purification through washing and drying is critical for removing byproducts and achieving a quality suitable for commercial dyeing. The resulting dye exhibits good to excellent fastness properties on polyester, making it a valuable colorant in the textile industry.

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